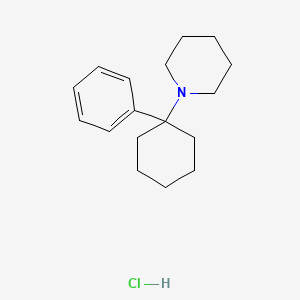

Phencyclidine hydrochloride

Vue d'ensemble

Description

La phéncyclidine, également connue sous le nom de phénylcyclohexylpipéridine, est un anesthésique dissociatif qui a été développé à l'origine dans les années 1950. Elle est connue pour ses effets modifiant l'esprit et a été utilisée à des fins médicales et récréatives. Médicalement, elle était initialement utilisée comme anesthésique général, mais son utilisation a été abandonnée en raison d'effets secondaires graves.

Méthodes De Préparation

La phéncyclidine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction du 1-phénylcyclohexanol avec de l'azoture de sodium pour introduire un groupe azido. Cette étape est suivie d'une réduction avec de l'hydrure de lithium et d'aluminium pour produire du 1-phénylcyclohexane, qui est ensuite mis à réagir avec l'anhydride glutarique pour obtenir un hapten contenant un groupe carboxyle . Les méthodes de production industrielle impliquent souvent des étapes similaires, mais elles sont optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

1.2.2 Enamine Route

Grignard Displacement

-

Critical Step : Phenyl magnesium bromide attacks the nitrile carbon in PCC, displacing the piperidine moiety .

-

Side Reaction : Phenyl lithium adds to the nitrile instead of displacing it, requiring strict reagent control .

Alkylation for N-Substituted Analogs

-

Monoalkylation :

-

Dialkylation :

| Derivative Type | Method | Yield |

|---|---|---|

| N-Methyl | Formylation + LiAlH₄ reduction | Moderate |

| N,N-Dimethyl | Reductive methylation | High |

Toxic Byproducts

-

Unreacted PCC (1-Piperidinocyclohexanecarbonitrile) :

Quaternary Salt Formation

Reaction Conditions and Optimization

-

Solvents : White gasoline preferred over ether for cost and volatility .

-

Catalysts : Anhydrous HBr or p-toluenesulfonic acid in enamine route .

-

Scale : Typically 3–5 moles per batch, limited by piperidine availability .

| Optimization Factor | Impact on Yield |

|---|---|

| Grignard Excess | Increases yield up to 65% |

| Solvent Purity | Reduces side reactions |

Applications De Recherche Scientifique

Treatment of Acute Organophosphorus Poisoning

Penehyclidine hydrochloride (PHC), a derivative of PCP, has been used as an anticholinergic agent in treating acute organophosphorus pesticide poisoning (AOPP). A meta-analysis indicated that PHC may offer advantages over traditional treatments like atropine, particularly in improving patient outcomes by reducing mortality rates and enhancing recovery times . The study analyzed randomized controlled trials to evaluate the efficacy and safety of PHC compared to atropine, highlighting its potential as a first-line treatment in emergency settings.

Neurological and Psychiatric Research

PCP has been extensively studied for its psychotomimetic effects, which mimic symptoms of schizophrenia. Research indicates that PCP administration can induce profound behavioral changes in chronic schizophrenic patients, exacerbating symptoms such as thought disorders and affective disturbances . These findings have led to the use of PCP as a chemical model for studying schizophrenia, providing insights into the underlying neurobiological mechanisms of the disorder.

Behavioral Studies

Repeated treatment with PCP has been shown to induce negative symptom-like behaviors in animal models, such as prolonged immobility during forced swimming tests, which is indicative of avolition—a core negative symptom of schizophrenia . The involvement of serotonergic and dopaminergic systems has been hypothesized to mediate these effects, suggesting that PCP could serve as a valuable tool for investigating the neurochemical pathways involved in schizophrenia .

Neurophysiological Effects

Studies have demonstrated that PCP administration leads to significant alterations in electroencephalographic (EEG) patterns, similar to those observed in schizophrenia patients. Specifically, PCP-induced changes include increased theta activity and decreased alpha rhythms, which may reflect disruptions in thalamocortical pathways . These neurophysiological markers provide critical insights into the brain's functioning during psychotic episodes and may inform future therapeutic strategies.

Intoxication Cases

Clinical case reports have documented severe intoxication due to PCP, highlighting its potential risks when abused. Symptoms of overdose include seizures, agitation, and respiratory depression . In one notable case series from the 1970s, PCP was implicated in a significant proportion of drug overdoses at a major medical center, underscoring its prevalence as a substance of abuse . These cases illustrate the need for effective management strategies for intoxication and the importance of understanding PCP's pharmacological profile.

Summary Table of Applications

Mécanisme D'action

Phencyclidine exerts its effects primarily by inhibiting the NMDA receptor, a type of ionotropic receptor found on the dendrites of neurons . By binding to a site within the ion channel, phencyclidine blocks the flux of positive ions into the cell, thereby inhibiting depolarization and interfering with cognitive and other functions of the nervous system . This mechanism is responsible for its anesthetic and hallucinogenic effects.

Comparaison Avec Des Composés Similaires

La phéncyclidine est similaire à d'autres anesthésiques dissociatifs tels que la kétamine et le dextrométhorphane. Comme la phéncyclidine, la kétamine est également un antagoniste du récepteur NMDA et produit des effets dissociatifs similaires . La kétamine est considérée comme ayant un profil plus sûr et est toujours utilisée à des fins médicales. Le dextrométhorphane, que l'on trouve couramment dans les sirops pour la toux, agit également sur le récepteur NMDA, mais son effet est beaucoup plus faible que celui de la phéncyclidine .

Conclusion

La phéncyclidine est un composé présentant un profil pharmacologique complexe et un éventail d'applications dans la recherche scientifique. Malgré son potentiel d'abus, elle reste un outil important pour étudier le système nerveux central et développer de nouveaux agents thérapeutiques.

Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à nous les poser !

Activité Biologique

Phencyclidine hydrochloride (PCP) is a dissociative anesthetic known for its complex pharmacological effects, primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of PCP, including its mechanisms of action, pharmacokinetics, and associated clinical effects, supported by research findings and data tables.

PCP exerts its primary effects through the inhibition of NMDA receptors, which are crucial for excitatory neurotransmission in the central nervous system (CNS). The binding site for PCP is located within the ion channel of the NMDA receptor. When PCP binds to this site, it prevents the influx of calcium ions that is normally triggered by excitatory neurotransmitters like glutamate and glycine. This blockade results in anesthesia and analgesia without significant cardiorespiratory depression .

Key Mechanisms:

- NMDA Receptor Antagonism: PCP binds to the PCP site on NMDA receptors, inhibiting their function.

- Sigma Receptor Agonism: PCP also interacts with sigma receptors, contributing to its psychoactive effects .

- Dopaminergic and Serotonergic Effects: At moderate doses, PCP inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft .

Pharmacokinetics

PCP is both water and lipid-soluble, allowing rapid distribution throughout the body. Its pharmacokinetic profile is characterized by:

- Metabolism: Approximately 90% of PCP undergoes first-pass metabolism in the liver via oxidative hydroxylation. The primary metabolites include PCHP, PPC, and PCAA .

- Elimination Half-Life: The elimination half-life ranges from 7 to 46 hours, depending on individual metabolic rates .

- Onset of Action: The onset varies by administration route; effects are felt within 2–5 minutes when smoked but may take 15–60 minutes when ingested orally .

Clinical Effects and Case Studies

PCP's effects can be categorized into two contrasting phases: CNS depression and stimulation. Clinically, it can induce hallucinations, altered perception of reality, and dissociative states. It has been implicated in various psychiatric conditions due to its NMDA antagonism.

Notable Findings:

- A study involving rats demonstrated that PCP administration resulted in impaired GABAergic transmission in the prefrontal cortex, suggesting a potential model for understanding schizophrenia .

- Another investigation highlighted that PCP could enhance dopamine production while inhibiting its reuptake at moderate doses, leading to psychostimulant-like effects .

Data Table: Pharmacological Profile

| Property | Value |

|---|---|

| Molecular Weight | 279.85 g/mol |

| Chemical Formula | C₁₇H₂₅N·HCl |

| Onset of Action | 2–5 min (inhalation) |

| Elimination Half-Life | 7–46 hours |

| Primary Metabolites | PCHP, PPC, PCAA |

| Binding Affinity (NMDA) | K_i = 59 nM |

Propriétés

Numéro CAS |

956-90-1 |

|---|---|

Formule moléculaire |

C17H25N |

Poids moléculaire |

243.4 g/mol |

Nom IUPAC |

1-(1-phenylcyclohexyl)piperidine |

InChI |

InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |

Clé InChI |

JTJMJGYZQZDUJJ-UHFFFAOYSA-N |

Impuretés |

Ether, cyclohexanol, isopropyl alcohol, ammonium chloride or hydroxide, and phenyllithium or phenylmagnesium halide may appear in the final product of phencyclidine synthesis ... 1-Piperidinocyclohexanecarbonitrile /PCC/ is a synthetic intermediate that has contaminated some batches of phencyclidine. The purity of phencyclidine sold as "angel dust" is high (80%-100%) compared with the surreptitious presence of phencyclidine (range, 10% to 30%). |

SMILES |

C1CCC(CC1)(C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |

SMILES canonique |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 |

Point d'ébullition |

BP: 136 °C at 1.0 mm Hg |

Color/Form |

White, crystalline powder On the street may contain a number of contaminants causing the color to range from tan to brown with a consistency ranging from powder to a gummy mass Colorless crystals White crystalline powde |

melting_point |

46.5 °C |

Numéros CAS associés |

2981-31-9 (hydrobromide) 77-10-1 (hydrochloride) 77-10-1 (Parent) |

Solubilité |

Soluble in ethanol |

Synonymes |

1-(1-Phenylcyclohexyl)piperidine Angel Dust CL 395 CL-395 CL395 Dust, Angel GP 121 GP-121 GP121 Phencyclidine Phencyclidine Hydrobromide Phencyclidine Hydrochloride Sernyl Serylan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.